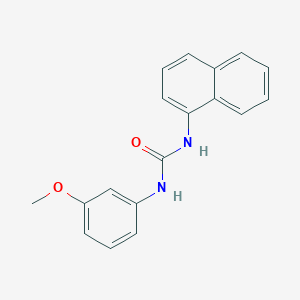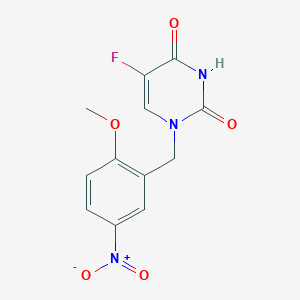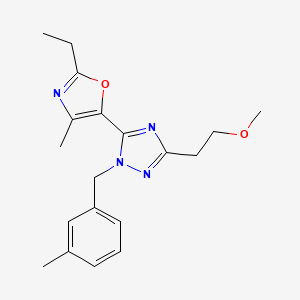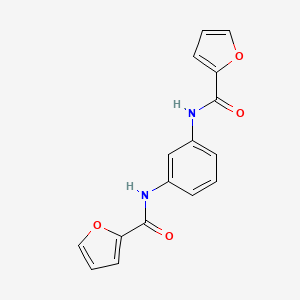![molecular formula C17H32N2 B5624662 2-adamantyl[2-(diethylamino)ethyl]methylamine](/img/structure/B5624662.png)
2-adamantyl[2-(diethylamino)ethyl]methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Adamantane derivatives, including "2-adamantyl[2-(diethylamino)ethyl]methylamine," can be synthesized through various methods. One approach involves the reaction of amines of the adamantane series with ethyl chlorooxoacetate and oxalyl chloride in methylene chloride under mild conditions, leading to yields of 72–87% (D'yachenko et al., 2019). Another method is the one-pot reaction of ethyl 2,4-dioxocyclohexanecarboxylate with specific acrylates via domino Michael reactions and Dieckmann condensation or an aldol-type reaction, facilitating the construction of adamantane derivatives not involving enamines (Takagi et al., 2005).
Molecular Structure Analysis
The adamantane-based dietheramine 2,2-bis[4-(4-aminophenoxy)phenyl]adamantane prepared from specific chloro displacement reactions followed by catalytic reduction, forms the basis for the synthesis of polyimides with the adamantane-2,2-diyl unit as a cardo group. These structures, amorphous in nature, demonstrate the versatility and robustness of adamantane derivatives in forming complex polymers with high thermal stability (Hsiao & Li, 1998).
Chemical Reactions and Properties
Adamantane derivatives undergo a variety of chemical reactions, highlighting their chemical properties. For instance, the reaction of adamantane-2-amine and (adamantan-1-yl)methylamine with methyl 2-(4-allyl-2-methoxyphenoxy)acetate in butanol leads to the formation of target amides and the butyl ester of the corresponding acid, which is resistant to aminolysis (Novakov et al., 2017). This reaction showcases the ability of adamantane derivatives to participate in complex chemical processes, yielding products with specific properties.
Physical Properties Analysis
The physical properties of adamantane derivatives, such as solubility, phase behavior, and thermal stability, are crucial for their potential applications. The solubility and phase behavior can be influenced by the specific functional groups attached to the adamantane core, as seen in the synthesis of adamantyl-functionalized polymer monoliths for capillary electrochromatography, which exhibit good repeatability and column preparation reproducibility (Ohyama et al., 2010).
Chemical Properties Analysis
The chemical properties of "2-adamantyl[2-(diethylamino)ethyl]methylamine" and similar derivatives are characterized by their reactivity, stability, and interaction with other molecules. The incorporation of the adamantyl group into complexones, for example, has been studied for its effect on the acidic and complexing properties, as well as its potential as an antidote for certain heavy metals, demonstrating the wide range of chemical behaviors exhibited by these compounds (Lavrova et al., 2004).
properties
IUPAC Name |
N-(2-adamantyl)-N',N'-diethyl-N-methylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N2/c1-4-19(5-2)7-6-18(3)17-15-9-13-8-14(11-15)12-16(17)10-13/h13-17H,4-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZPLVPQGJUSAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C)C1C2CC3CC(C2)CC1C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5457358 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(4-fluorophenyl)-N-(3-pyridin-2-ylpropyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5624620.png)
![1-[(4-bromo-2-methylphenyl)sulfonyl]-5-methyl-1H-imidazole](/img/structure/B5624624.png)
![8-(4-chloro-2-methylbenzoyl)-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5624632.png)
![N-(4-{[(2,3-dimethylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5624633.png)
![N-{rel-(3R,4S)-4-cyclopropyl-1-[1-(3-methylphenyl)-4-piperidinyl]-3-pyrrolidinyl}-2-hydroxyacetamide dihydrochloride](/img/structure/B5624637.png)
![2-isobutyl-8-[4-(trifluoromethyl)-2-pyrimidinyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5624649.png)
![(3R*,5S*)-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-5-(pyrrolidin-1-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5624651.png)


![3-methyl-2-phenylimidazo[2,1-a]isoquinoline](/img/structure/B5624673.png)